![molecular formula C14H8F4O3 B6384646 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1262003-74-6](/img/structure/B6384646.png)
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% (5-CF3TFP) is an organic compound used in scientific research. It is a member of the phenol family, and its properties make it a potential tool for a variety of laboratory experiments.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the hydrolysis of esters, and as a fluorescent probe for the detection of metal ions. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases, and in the synthesis of fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not well understood. Its fluorescence is believed to be due to its ability to bind to metal ions, and its ability to act as a catalyst in the hydrolysis of esters is likely due to its hydrophobic nature. Its ability to act as a reagent in the synthesis of organic compounds is likely due to its ability to act as an electrophile and a nucleophile.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be non-toxic and non-mutagenic, and it has been shown to have no adverse effects on human cells. It has also been shown to have no effect on the activity of enzymes and proteins, and it has been shown to have no effect on the activity of transcription factors.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity and its low cost. It is also relatively easy to synthesize, and it is stable under a wide range of conditions. The main limitation of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is its limited solubility in aqueous media, which can make it difficult to use in certain types of experiments.
Future Directions
The future directions for 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its applications in scientific research. Additionally, further research is needed to improve its solubility in aqueous media, which would make it more versatile for use in laboratory experiments. Finally, further research into its potential use as a fluorescent probe for the detection of metal ions could lead to new applications in scientific research.
Synthesis Methods
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in an aqueous medium. The second step involves the reaction of the intermediate product with trifluoromethylphenol in an organic solvent. The reaction yields 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in 95% purity.
properties
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGSQONXMQURPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686676 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-74-6 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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